REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([CH:14]=[CH2:15])[CH2:11][O:10][C:9]([CH3:13])([CH3:12])[O:8][CH2:7]1)=[O:5])C.O.[OH-].[Li+].CO>O1CCCC1.O>[CH3:12][C:9]1([CH3:13])[O:10][CH2:11][C:6]([CH:14]=[CH2:15])([C:4]([OH:5])=[O:3])[CH2:7][O:8]1 |f:1.2.3|
|
Name
|
2,2-dimethyl-5-vinyl-[1,3]dioxane-5-carboxylic acid ethyl ester
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(COC(OC1)(C)C)C=C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
59 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 5° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 22 hours
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
Water (2 mL) was added to the residue
|
Type
|
ADDITION
|
Details
|
Brine was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed with water (×5), and brine
|
Type
|
FILTRATION
|
Details
|
The organic solution was filtered through a hydrophobic frit
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(CO1)(C(=O)O)C=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |